tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate
- tert-Butyl 4-(methyl(phenylmethoxycarbonyl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds . Its tert-butoxycarbonyl and benzyl groups provide steric hindrance and electronic effects that influence its chemical behavior and interactions with molecular targets .
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate, often referred to as a piperidine derivative, has the molecular formula and a molecular weight of approximately 278.35 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with benzyloxycarbonyl chloride under suitable conditions. The reaction is often catalyzed and requires careful control of temperature and pH to ensure high yields and purity.
Piperidine derivatives like this compound exhibit their biological effects primarily through interaction with specific protein targets. These compounds can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Pharmacological Effects
Research indicates that this compound may exhibit significant pharmacological activities, including:
- Anticancer Activity : Studies have shown that similar piperidine derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) .
- Enzyme Inhibition : The compound may also serve as a reversible inhibitor for certain enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which is implicated in cannabinoid signaling pathways . The structure allows for competitive inhibition, which can be optimized through molecular docking studies.
Case Studies
- Antiproliferative Activity : A study on benzoylpiperidine derivatives showed notable antiproliferative effects on human cancer cells. The modifications in the piperidine structure resulted in varying degrees of potency, with IC50 values improving significantly upon structural optimization .
- Mechanistic Insights : Molecular docking studies have revealed that the ligand binds effectively within the active site of target enzymes, establishing critical interactions that enhance its inhibitory activity. This highlights the importance of structural features in determining biological efficacy .
Biochemical Pathways
The biological activity of this compound can influence several key pathways:
- Apoptosis Pathways : By modulating factors involved in apoptosis, this compound may promote cell death in cancerous cells.
- Signal Transduction : Interaction with receptors or enzymes involved in signaling pathways can alter cellular responses to external stimuli.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption and Bioavailability : The compound's lipophilicity and molecular size suggest favorable absorption characteristics.
- Metabolism : Like many piperidine derivatives, it may undergo metabolic transformations that could affect its efficacy and safety.
- Excretion : Renal excretion is likely, necessitating further studies on its metabolites.
Properties
IUPAC Name |
tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJMIHMRGWRXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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